![molecular formula C24H23ClN4OS B2747115 5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 384801-68-7](/img/structure/B2747115.png)
5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a thieno[2,3-d]pyrimidine core, along with the piperazine and phenoxyethyl groups, makes this compound a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The resulting thieno[2,3-d]pyrimidine intermediate is then further functionalized to introduce the 4-chlorophenyl and phenoxyethyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-Fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Uniqueness
5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to the presence of the piperazine and phenoxyethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable candidate for drug development and other applications .
Biological Activity
5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C25H32ClN5O2, and it falls under the category of thieno[2,3-d]pyrimidine derivatives.
Antitumor Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. A study conducted by Guo et al. (2025) synthesized various derivatives and assessed their cytotoxic effects against several cancer cell lines. The results showed that compounds with electron-withdrawing groups, such as the chlorophenyl moiety in our compound, demonstrated enhanced cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value as low as 27.6 μM .
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies revealed that these compounds possess broad-spectrum activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity suggests its potential use in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : Some derivatives have been found to inhibit kinases involved in cancer cell proliferation.
- Modulation of Receptors : The piperazine moiety may interact with neurotransmitter receptors, providing a basis for neuropharmacological effects.
- DNA Interaction : The thieno[2,3-d]pyrimidine core can intercalate into DNA, disrupting replication and transcription processes .
Case Studies
Several case studies highlight the efficacy of thieno[2,3-d]pyrimidine derivatives:
- Case Study 1 : A derivative was tested against non-small cell lung cancer (NSCLC) and exhibited an inhibition rate ranging from 43% to 87%, demonstrating significant potential for targeted therapies .
- Case Study 2 : Another study focused on the synthesis of a series of thieno[2,3-d]pyrimidine derivatives that showed promising results in reducing tumor growth in vivo models .
Summary Table of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Antitumor | IC50 = 27.6 μM | Guo et al., 2025 |
Antimicrobial | Broad-spectrum | Guo et al., 2025 |
Anti-inflammatory | Significant reduction | Guo et al., 2025 |
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4OS/c25-19-8-6-18(7-9-19)21-16-31-24-22(21)23(26-17-27-24)29-12-10-28(11-13-29)14-15-30-20-4-2-1-3-5-20/h1-9,16-17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMWVBRCNBFKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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